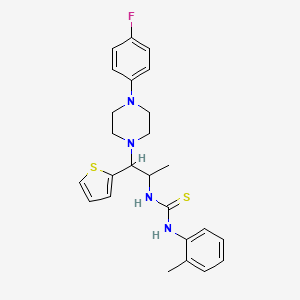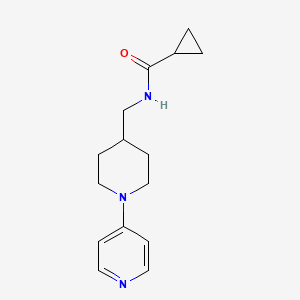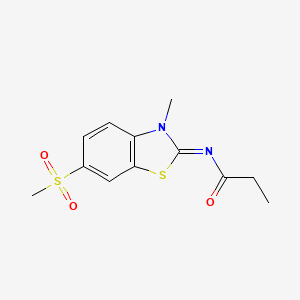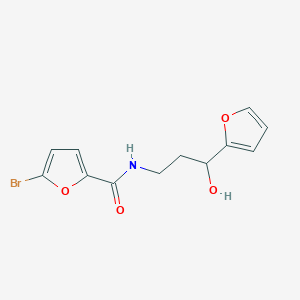
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea" is a structurally complex molecule that incorporates several pharmacophoric elements, such as a piperazine ring, a thiourea moiety, and fluorophenyl groups. These structural features are commonly found in compounds with potential medicinal properties, as evidenced by the research on related compounds. For instance, piperazine derivatives are known to play a significant role in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of related piperazine-containing compounds typically involves multi-step processes that may include reactions such as Claisen-Schmidt condensation, cyclization, and Mannich reactions . The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate or the reaction of an amide with a thiocarbamyl chloride . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These studies provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding their reactivity and potential interactions with biological targets. The molecular electrostatic potential map and frontier molecular orbitals are particularly important for predicting sites of reactivity and molecular interactions .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of functional groups like the fluorophenyl and thiourea moieties. The fluorine atoms can affect the electron distribution within the molecule, potentially enhancing its ability to interact with biological targets . The thiourea group can participate in hydrogen bonding and other non-covalent interactions, which are important for the binding of drugs to their receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine can affect the lipophilicity and metabolic stability of the molecule, which are important parameters for drug development . The pKa of the piperazine ring can influence the compound's solubility and absorption profile . The vibrational properties, as studied by spectroscopic methods, can provide information about the functional groups present and their environment within the molecule .
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
A study by Martínez et al. (2001) synthesized derivatives of this compound class for potential antidepressant drugs, showing dual activity at 5-HT1A serotonin receptors and serotonin transporter. The compounds demonstrated high nanomolar affinity for both activities, suggesting potential as antidepressants with a dual mechanism of action.
Antiviral and Antimicrobial Activities
Reddy et al. (2013) synthesized new derivatives, including 4-fluorophenyl substituted urea and thiourea, showing promising antiviral activities and potent antimicrobial activity. This highlights the compound's potential in antiviral and antimicrobial applications.
Synthesis of New Derivatives
Pérez-Silanes et al. (2001) explored the synthesis of new derivatives in this compound class, aiming to find efficient antidepressants. The synthesis of these derivatives indicates ongoing research in medicinal chemistry for new therapeutic agents.
Antimicrobial Properties
Mishra & Chundawat (2019) synthesized a series of derivatives showing good inhibitory activity against various bacterial and fungal strains, further emphasizing the compound's potential in antimicrobial applications.
Antifungal Activity
Zhang et al. (2018) designed and synthesized novel derivatives containing a thiocarbonyl moiety, showing good antifungal activity against specific strains, indicating potential use in treating fungal infections.
Relevance in Medicinal Chemistry
Balaraju et al. (2019), Shakhmaev et al. (2016), and Liu et al. (2021) have all explored various aspects of this compound class, emphasizing its significant role in medicinal chemistry research.
Antidepressant and Binding Affinity Studies
Orus et al. (2002), Romagnoli et al. (2008), and Silanes et al. (2004) conducted studies on antidepressant properties and binding affinities, further illustrating the compound's therapeutic potential.
Antiviral Properties and Docking Studies
Nagalakshmamma et al. (2020) and Şahin et al. (2017) highlighted the antiviral properties and conducted molecular docking studies, which are crucial for understanding the mechanism of action.
Research in Neuropharmacology and Receptor Affinity
Lewis et al. (2003), Lewkowski et al. (2016), and Dwivedi et al. (2003) explored the compound's role in neuropharmacology and receptor affinity, indicative of its potential in neuroscience research.
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) and Al-Masoudi et al. (2011) conducted studies on the synthesis and pharmacological evaluation of novel derivatives, showing the ongoing exploration of this compound in drug development.
Dual Action at Serotonin Receptors
Orus et al. (2002) researched the dual action at serotonin receptors and transporters, pointing to its multifaceted pharmacological profile.
Eigenschaften
IUPAC Name |
1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICSQDSHNMSUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)
